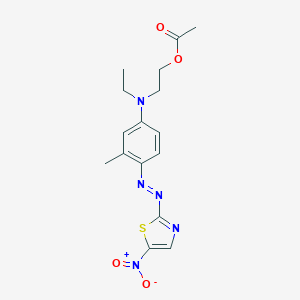
2-Hydroxynicotinsäure
Übersicht
Beschreibung
Synthesis Analysis
The 2-Hydroxynicotinic acid used in studies were purified by either sublimation or recrystallization . 2 and 6HNA were purified by two sequential recrystallizations at 363 K from distilled water . Theoretical studies showed that 2-ODHPCA is more energetically favored than 2-HNA .Molecular Structure Analysis
In the solid state, 2-HNA is actually present as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA) . The polymorphism stems from distinctive packing arrangements of the molecules .Chemical Reactions Analysis
The formation of the distinct polymorphs of 2-HNA can be affected by using various acidic additives . The thermal behaviors of the four polymorphs indicate that form I is the most stable at elevated temperature, form II converts into form I during heating, and forms III and IV transform into form II when heated .Physical And Chemical Properties Analysis
2-HNA is a derivative of nicotinic acid and was found to exist in four polymorphs . In the solid state, 2-HNA is actually present as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA) .Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
2-HNA wurde als Inhibitor der Nicotinsäure-Phosphoribosyltransferase (NAPRT) identifiziert, einem Schlüsselenzym im NAD-Produktionsweg in Krebszellen . Die Hemmung von NAPRT durch 2-HNA, insbesondere in Kombination mit anderen NAMPT-Inhibitoren, hat vielversprechende Ergebnisse bei der Tötung von NAPRT-kompetenten Krebszellen gezeigt. Diese duale Hemmungsstrategie könnte möglicherweise die Einschränkungen derzeitiger Antitumormittel überwinden, die auf die NAD-Produktion abzielen.
In Silico-Medikamentenentwicklung
Die Rolle der Verbindung im Krebsstoffwechsel hat sie zu einem Ziel für In-Silico-Medikamentenentwicklungsbemühungen gemacht . Mithilfe von Berechnungsmethoden konnten Forscher chemische Gerüste identifizieren, die ähnlich wie 2-HNA funktionieren und vergleichbare Antitumoraktivität und verbesserte Löslichkeit bieten, was für die Medikamentenentwicklung entscheidend ist.
Löslichkeitsstudien
Die Löslichkeit von 2-HNA wurde systematisch untersucht, was wertvolle Einblicke in die molekularen Mechanismen hinter der Kristallbildung liefert . Das Verständnis der Löslichkeitstrends von Verbindungen wie 2-HNA in verschiedenen Lösungsmitteln ist für die Herstellung und Reinigung von pharmazeutischen Produkten unerlässlich.
Polymorphismusforschung
Die Festkörperidentität von 2-HNA und ihr Polymorphismus wurden ausgiebig untersucht . Die Verbindung existiert in mehreren polymorphen Formen, die unterschiedliche Packungsanordnungen und thermische Eigenschaften aufweisen. Dieses Wissen ist für die Entwicklung von Festkörperarzneimitteln unerlässlich und kann den Prozess der Arzneimittelformulierung beeinflussen.
Kristallisationsverhalten
Das Kristallisationsverhalten von 2-HNA ist pH-abhängig, was Auswirkungen auf seine Verwendung in kristallinen Arzneimittelformulierungen hat . Die Fähigkeit, den Kristallisationsprozess durch Anpassung des pH-Werts zu kontrollieren, kann zur Produktion maßgeschneiderter Pharmazeutika mit bestimmten Auflösungsgängen und Bioverfügbarkeit führen.
Chemische Sicherheit und Handhabung
Als chemische Verbindung erfordert 2-HNA spezifische Sicherheitsmaßnahmen während der Handhabung. Die Forschung an ihrem Sicherheitsprofil ist für Labor- und Industrieanwendungen wichtig, um sicherzustellen, dass die richtigen Protokolle befolgt werden, um Unfälle zu vermeiden .
Tautomerie und energetische Eigenschaften
Das Tautomer von 2-HNA, 2-Oxo-1,2-Dihydro-3-pyridincarbonsäure (2-ODHPCA), war Gegenstand theoretischer Studien, um seine energetische Bevorzugung und Wasserstoffbrückenbindungspräferenzen zu verstehen . Diese Forschung ist entscheidend für die Vorhersage der Stabilität und Reaktivität der Verbindung in verschiedenen chemischen Reaktionen.
Wasserstoffbrückenbindungsfähigkeiten
Die intramolekulare Wasserstoffbrücke in 2-HNA spielt eine Rolle für ihre erhöhte Löslichkeit, was in Studien gezeigt wurde, die ihr Verhalten in Wasser und Ethanol vergleichen . Diese Erkenntnisse sind von Bedeutung für die Gestaltung von Medikamentenverabreichungssystemen, bei denen Löslichkeit und Verbindungsinteraktionen Schlüsselfaktoren sind.
Safety and Hazards
Wirkmechanismus
Target of Action
2-Hydroxynicotinic acid (2-HNA) is a derivative of nicotinic acid, also known as vitamin B3 . It has been identified as a potential inhibitor of the enzyme nicotinic acid phosphoribosyltransferase (NAPRT) . NAPRT plays a crucial role in the Preiss–Handler pathway for NAD+ production, which is essential for various physiological processes .
Mode of Action
It is known to act as an inhibitor of naprt . By inhibiting NAPRT, 2-HNA can potentially interfere with the synthesis of NAD+, a coenzyme involved in hundreds of redox reactions within the cell .
Biochemical Pathways
2-HNA affects the Preiss–Handler pathway, a biochemical pathway responsible for the production of NAD+ . NAD+ acts as a coenzyme in many vital redox reactions catalyzed by various enzymes. It is also a substrate of NAD±degrading enzymes, such as poly (ADP-ribose) polymerases (PARPs), CD38, and sirtuins . By inhibiting NAPRT, 2-HNA can potentially disrupt these biochemical pathways.
Result of Action
The inhibition of NAPRT by 2-HNA can potentially lead to a decrease in NAD+ levels within the cell . This could disrupt many physiological processes, including redox reactions and the functioning of NAD±dependent pathways . In the context of cancer, 2-HNA has been shown to cooperate with the NAMPT inhibitor FK866 in killing NAPRT-proficient cancer cells that were otherwise insensitive to FK866 alone .
Action Environment
The action of 2-HNA can be influenced by environmental factors. For instance, the formation of its polymorphs can be affected by various acidic additives . Additionally, its stability at elevated temperatures varies among its different polymorphic forms .
Biochemische Analyse
Biochemical Properties
2-Hydroxynicotinic acid is present in its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), in the solid state . The polymorphism of 2-Hydroxynicotinic acid stems from distinctive packing arrangements of the molecules . Theoretical studies have shown that 2-ODHPCA is more energetically favored than 2-Hydroxynicotinic acid .
Cellular Effects
In the context of cellular effects, 2-Hydroxynicotinic acid has been found to be effective in sensitizing tumor cells to NAMPT inhibitors both in vitro and in vivo . Furthermore, at high concentrations of 2-Hydroxynicotinic acid, certain metabolites were upregulated, indicating a potential influence on cellular function .
Molecular Mechanism
The molecular mechanism of 2-Hydroxynicotinic acid involves its existence in the solid state as its tautomer, 2-ODHPCA . This tautomer is more energetically favored, indicating a potential for binding interactions with biomolecules . An intramolecular hydrogen bond occurring in 2-Hydroxynicotinic acid plays a role in its increased solubility, showing a more pronounced effect in water due to its higher polarity and ability to form hydrogen bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the thermal behaviors of the four polymorphs of 2-Hydroxynicotinic acid indicate that form I is the most stable at elevated temperature, form II converts into form I during heating, and forms III and IV transform into form II when heated .
Metabolic Pathways
2-Hydroxynicotinic acid plays a role in NAD metabolism, which is a profoundly important cofactor in redox reactions . NAD mediates redox reactions in various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, oxidative phosphorylation, and serine biosynthesis .
Eigenschaften
IUPAC Name |
2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYQJQVBUVAELZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209735 | |
| Record name | 2-Hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxynicotinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
609-71-2 | |
| Record name | 2-Hydroxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxynicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 609-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-2-oxonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYNICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMQ68Q9BA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxynicotinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)

![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)

![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)





![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)

